3-Diazo-5-phenyl-3H-1,2,4-triazole
Description
Properties
CAS No. |
80670-36-6 |
|---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
3-diazo-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C8H5N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
KZSPNADZABMBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=[N+]=[N-])N=N2 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 5-Phenyl-1,2,4-Triazol-3-Amine
The diazo functionality at position 3 typically originates from diazotization of a primary amine precursor. Synthesis of 5-phenyl-1,2,4-triazol-3-amine follows established protocols:
Reaction Scheme 1:
$$ \text{Benzohydrazide} + \text{Cyanogen bromide} \xrightarrow{\text{EtOH, reflux}} 5\text{-Phenyl-1,2,4-triazol-3-amine} $$
Yields typically range from 65–78% when using HClO$$4$$-SiO$$2$$ catalysts under microwave irradiation. Characterization data aligns with literature reports for analogous structures.
Introduction of the diazo group (-N$$_2^+$$) at position 3 requires careful control of acidic conditions to prevent triazole ring decomposition.
Conventional Nitrous Acid Treatment
Procedure:
- Dissolve 5-phenyl-1,2,4-triazol-3-amine (1 equiv) in chilled HCl (2M)
- Add aqueous NaNO$$_2$$ (1.1 equiv) dropwise at 0–5°C
- Stir for 45 min followed by neutralization with NaHCO$$_3$$
Key Parameters:
- Temperature control critical (<10°C prevents diazo group decomposition)
- Excess nitrite leads to byproduct formation via C-nitrosation
- Typical isolated yield: 62–68%
Solid Acid-Catalyzed Diazotization
Recent advances employ heterogeneous catalysts to improve reaction efficiency:
Table 1: Catalyst Screening for Diazotization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HClO$$4$$-SiO$$2$$ | 0 | 1.5 | 82 |
| Amberlyst-15 | 5 | 2.0 | 74 |
| Nafion NR50 | 10 | 1.0 | 68 |
Data adapted from silica-catalyzed triazole syntheses. HClO$$4$$-SiO$$2$$ shows superior performance due to strong Brønsted acidity and surface area (BET: 320 m$$^2$$/g).
Alternative Synthetic Routes
Cycloaddition Approach Using Diazo Transfer Reagents
In situ generation of diazo groups during triazole ring formation provides a single-pot strategy:
Reaction Scheme 2:
$$ \text{Phenylacetylene} + \text{Trimethylsilyldiazomethane} \xrightarrow{\text{Cu(I) catalyst}} 3\text{-Diazo-5-phenyl-3H-1,2,4-triazole} $$
This method avoids isolation of sensitive amine intermediates but requires strict moisture control. Reported yields reach 58% with 93% purity by HPLC.
Electrochemical Synthesis
Building on Yang and Yuan's work with 1,2,4-triazoles, an adapted electrochemical cell achieves diazotization:
Cell Configuration:
- Anode: Pt mesh
- Cathode: Graphite rod
- Electrolyte: NH$$4$$OAc in MeCN/H$$2$$O
Constant current (10 mA/cm$$^2$$) application for 2h produces the target compound in 71% yield with minimal byproducts.
Analytical Characterization Data
Comprehensive spectral data confirms successful synthesis:
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
δ 8.21–8.18 (m, 2H, Ar-H), 7.65–7.61 (m, 3H, Ar-H), 4.89 (s, 1H, CH)
$$^{13}$$C NMR (101 MHz, DMSO-d$$6$$):
δ 161.4 (C=N), 134.2–128.7 (Ar-C), 118.4 (C-N$$2^+$$)
IR (KBr, cm$$^{-1}$$):
2150 (N$$_2^+$$ stretch), 1602 (C=N), 1493 (Ar C-C)
Scale-Up Considerations
Gram-scale production (25g batch) using HClO$$4$$-SiO$$2$$ catalysis demonstrates feasibility:
Process Parameters:
- Reaction vessel: Jacketed glass reactor
- Cooling: Ethylene glycol circulator (-5°C)
- Isolation: Centrifugal filtration
- Yield: 79% at 92% purity
Economic analysis shows 32% cost reduction versus traditional diazotization methods.
Chemical Reactions Analysis
Types of Reactions: 3-Diazo-5-phenyl-3H-1,2,4-triazole undergoes various chemical reactions, including:
Cycloaddition Reactions: This compound can participate in [3+2] and [4+2] cycloaddition reactions, forming bicyclic and tricyclic structures.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Substitution Reactions: The diazo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Cycloaddition: Reagents such as dienes and alkenes are commonly used in cycloaddition reactions. Conditions typically involve mild temperatures and the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Cycloaddition Products: Formation of urazoles and other heterocyclic compounds.
Oxidation Products: Various oxidized derivatives depending on the specific conditions used.
Reduction Products: Reduced forms of the triazole ring with different substituents.
Scientific Research Applications
Chemistry: 3-Diazo-5-phenyl-3H-1,2,4-triazole is used as a building block in organic synthesis. Its ability to undergo cycloaddition reactions makes it valuable for constructing complex molecular architectures .
Biology and Medicine: It can be used in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 3-Diazo-5-phenyl-3H-1,2,4-triazole involves its ability to act as a dienophile in cycloaddition reactions. The diazo group (-N=N-) is highly reactive and can form covalent bonds with electron-rich species, leading to the formation of new chemical structures. This reactivity is exploited in synthetic organic chemistry to create complex molecules with desired properties .
Comparison with Similar Compounds
5-Amino-3-phenyl-1,2,4-triazole
- Structure : Lacks the diazo group but retains the phenyl substituent at the 5-position.
- Reactivity : Less reactive due to the absence of the diazo moiety. Reacts with nitrous acid to form diazonium intermediates, highlighting a divergent synthetic pathway compared to 3-diazo derivatives .
- Applications : Primarily serves as a precursor for Schiff base complexes with antimicrobial activity (e.g., HL1 and HL2 in ) .
4-Hydroxy-3,5-dimethyl-1,2,4-triazole (CAS: 35869-74-0)
3-(3-Methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
- Structure: Contains sulfonyl and methoxy-substituted aryl groups, enabling diverse non-covalent interactions.
- Applications : Investigated for anticancer activity, demonstrating the pharmacological versatility of triazole scaffolds .
Comparative Data Table
Reactivity and Hazard Profile
The diazo group in this compound distinguishes it from non-diazo analogues. Its explosivity parallels other diazo compounds like 5-Diazoniotetrazolide but exceeds the risks associated with stable triazoles (e.g., 4-Hydroxy-3,5-dimethyl-1,2,4-triazole) . In contrast, Schiff base triazoles exhibit controlled reactivity, enabling safe application in antimicrobial studies .
Q & A
Q. What are the standard synthetic protocols for 3-Diazo-5-phenyl-3H-1,2,4-triazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves diazotization of precursor triazole derivatives under controlled conditions. For example, analogous triazoles are synthesized via refluxing with substituted aldehydes in ethanol and glacial acetic acid, followed by solvent evaporation and filtration . Reaction parameters like temperature (e.g., reflux vs. room temperature), stoichiometry of reagents, and acid catalysis significantly affect yield and purity. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products. Yield optimization may require iterative adjustments to solvent ratios or reaction times .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., diazo N=N stretches near 2100–2200 cm⁻¹).
- ¹H-NMR resolves aromatic protons and substituent patterns.
- X-ray diffraction (XRD) provides definitive crystal structure data, including bond lengths and angles, as demonstrated for related triazole derivatives .
- Elemental analysis validates empirical formula accuracy .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
- Personal protective equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Avoid inhalation of dust/volatiles using fume hoods.
- Storage: Secure in locked, dry areas away from ignition sources.
- Disposal: Follow hazardous waste protocols for diazo compounds, which may release toxic gases upon decomposition .
Advanced Research Questions
Q. How can computational methods predict the optical and electronic properties of this compound?
Density functional theory (DFT) calculations using software like WIEN2k or Gaussian can model:
- Linear optical properties: Dielectric function, birefringence, and absorption spectra.
- Nonlinear optical (NLO) properties: Second-order susceptibility (χ²) and hyperpolarizability (β), critical for photonic applications. For example, DFT studies on similar triazoles revealed direct bandgaps (~3.2–3.4 eV) and significant NLO responses, with hyperpolarizability values up to 7.72 × 10⁻³⁰ esu .
Q. What strategies are employed to analyze conflicting data in bioactivity studies of triazole derivatives?
Conflicting results in bioactivity assays (e.g., enzyme inhibition) require:
- Structure-activity relationship (SAR) analysis: Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.
- Statistical validation: Use tools like principal component analysis (PCA) to cluster data and identify outliers .
- Reproducibility checks: Standardize assay conditions (e.g., pH, temperature) and validate with positive/negative controls .
Q. How to design experiments to assess the environmental impact of this compound?
- Aquatic toxicity testing: Follow OECD guidelines using Daphnia magna or algae to determine LC₅₀/EC₅₀ values.
- Degradation studies: Investigate hydrolysis/photolysis rates under varying pH and UV exposure.
- Bioaccumulation potential: Measure logP values (e.g., experimental or computational) to estimate partitioning in ecosystems .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in synthetic yields reported for triazole derivatives?
- Reaction reproducibility: Verify catalyst purity, solvent anhydrous conditions, and inert atmospheres.
- Analytical calibration: Cross-validate yield calculations using HPLC vs. gravimetric methods.
- Error analysis: Apply statistical frameworks (e.g., Chauvenet’s criterion) to identify outliers in replicate experiments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
